

## In-Depth Technical Guide: Binding Affinity of Amy-101 to Human C3

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **Amy-101** to human complement component C3, a critical interaction for the therapeutic modulation of the complement system. This document outlines the quantitative binding data, the detailed experimental protocol used for its determination, and visual representations of the relevant biological pathways and experimental workflows.

### Core Data: Amy-101 and Human C3 Interaction

**Amy-101**, a third-generation compstatin analogue, is a potent peptidic inhibitor of the central complement component C3.[1][2][3] Its high binding affinity for human C3 is fundamental to its mechanism of action, which involves preventing the cleavage of C3 into its pro-inflammatory fragments, C3a and C3b.[2][4] This inhibitory action effectively halts the amplification of the complement cascade.[4]

### **Quantitative Binding Affinity Data**

The binding affinity of **Amy-101** to human C3 has been determined using surface plasmon resonance (SPR). The key quantitative parameter is the equilibrium dissociation constant (Kd), which provides a measure of the strength of the interaction.



| Compound       | Target   | Method                                | Dissociation<br>Constant (Kd) | Reference |
|----------------|----------|---------------------------------------|-------------------------------|-----------|
| Amy-101 (Cp40) | Human C3 | Surface Plasmon<br>Resonance<br>(SPR) | 0.5 nM                        | [1]       |

# Experimental Protocol: Determination of Binding Affinity via Surface Plasmon Resonance (SPR)

The following protocol outlines the methodology used to quantify the binding kinetics and affinity of **Amy-101** to human C3.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of **Amy-101** binding to human C3.

#### Materials and Instrumentation:

- Instrument: Biacore 3000 (GE Healthcare)
- Sensor Chip: CM5 sensor chip (GE Healthcare)
- Ligand: Human Complement C3
- Analyte: Amy-101 (Cp40)
- Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
- Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
- Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
- Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl

#### Procedure:



- Sensor Chip Preparation and Ligand Immobilization:
  - The CM5 sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
  - Human C3 is diluted in 10 mM sodium acetate, pH 5.0, to a concentration of 20 μg/mL and injected over the activated surface until the desired immobilization level is reached (approximately 5000 response units).
  - The surface is then deactivated by injecting 1 M ethanolamine-HCl for 7 minutes.
  - A reference flow cell is prepared similarly but without the injection of C3 to serve as a control for non-specific binding.

### Binding Analysis:

- A dilution series of Amy-101 in running buffer is prepared. Typical concentrations might range from low nanomolar to micromolar, depending on the expected affinity.
- The running buffer is flowed over the sensor chip surface until a stable baseline is achieved.
- $\circ$  Each concentration of **Amy-101** is injected over the C3-immobilized and reference flow cells at a constant flow rate (e.g., 30  $\mu$ L/min) for a defined association phase (e.g., 120 seconds).
- This is followed by a dissociation phase where the running buffer is flowed over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the bound analyte.
- Between each analyte injection, the sensor surface is regenerated using a short pulse of
  10 mM Glycine-HCl, pH 2.5, to remove any remaining bound analyte.

#### Data Analysis:

 The response data from the reference flow cell is subtracted from the C3-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.



- The resulting sensorgrams are analyzed using BIAevaluation software.
- The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.
- The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (kd/ka).

# Visualizations

### **Complement Cascade and Amy-101 Inhibition**

The following diagram illustrates the central role of C3 in the complement cascade and the mechanism of inhibition by **Amy-101**.





Click to download full resolution via product page

Caption: **Amy-101** inhibits the central step of the complement cascade.



# **Experimental Workflow for Binding Affinity Determination**

This diagram outlines the key steps in the Surface Plasmon Resonance (SPR) experiment to determine the binding affinity of **Amy-101** to C3.



# SPR Experimental Workflow for Amy-101 and C3 Binding Start Prepare CM5 Sensor Chip (Activation with EDC/NHS) Immobilize Human C3 on Sensor Surface **Block Remaining Active Sites** (Ethanolamine) Inject Amy-101 (Association Phase) Flow Running Buffer Repeat for different (Dissociation Phase) Amy-101 concentrations Regenerate Sensor Surface (e.g., Glycine-HCI) Analyze Sensorgram Data (Determine ka, kd, Kd)

Click to download full resolution via product page

End



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 4. Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Binding Affinity of Amy-101 to Human C3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605503#what-is-the-binding-affinity-of-amy-101-to-human-c3]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com